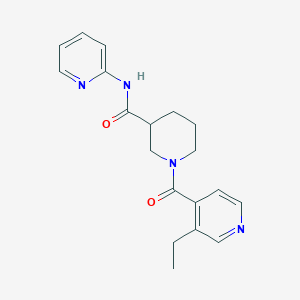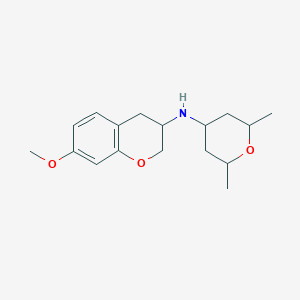![molecular formula C17H26N2O2 B7641477 [4-(2-Ethoxyethyl)piperidin-1-yl]-(3-ethylpyridin-4-yl)methanone](/img/structure/B7641477.png)
[4-(2-Ethoxyethyl)piperidin-1-yl]-(3-ethylpyridin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2-Ethoxyethyl)piperidin-1-yl]-(3-ethylpyridin-4-yl)methanone, also known as EPPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. EPPM is a piperidine derivative that has been synthesized through a number of methods, and has been shown to have a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of [4-(2-Ethoxyethyl)piperidin-1-yl]-(3-ethylpyridin-4-yl)methanone is not fully understood, but it is believed to involve the inhibition of enzymes and proteins that play a role in various diseases. For example, this compound has been shown to inhibit the activity of monoamine oxidase B, which is believed to contribute to the development of Parkinson's disease. This compound has also been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. For example, this compound has been shown to increase the levels of dopamine and serotonin in the brain, which can have a positive effect on mood and behavior. This compound has also been shown to inhibit the activity of monoamine oxidase B, which can have a neuroprotective effect. In addition, this compound has been shown to inhibit the aggregation of amyloid-beta peptides, which can help to prevent the development of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using [4-(2-Ethoxyethyl)piperidin-1-yl]-(3-ethylpyridin-4-yl)methanone in lab experiments is its high purity and yield. This compound can be synthesized with high purity and yields using a number of methods, which makes it a reliable compound for use in experiments. However, one limitation of using this compound is its potential toxicity. This compound has not been extensively studied for its toxicity, and more research is needed to determine its safety for use in humans.
Future Directions
There are a number of potential future directions for research on [4-(2-Ethoxyethyl)piperidin-1-yl]-(3-ethylpyridin-4-yl)methanone. One area of interest is its potential as a treatment for Alzheimer's disease. More research is needed to determine the safety and efficacy of this compound as a treatment for Alzheimer's disease. Another area of interest is its potential as a treatment for Parkinson's disease. More research is needed to determine the safety and efficacy of this compound as a treatment for Parkinson's disease. Finally, more research is needed to determine the mechanism of action of this compound, and how it can be used to treat a range of diseases.
Synthesis Methods
[4-(2-Ethoxyethyl)piperidin-1-yl]-(3-ethylpyridin-4-yl)methanone can be synthesized through a number of methods, including the reaction of 4-(2-bromoethyl)-1-ethylpiperidine with 3-ethyl-4-pyridinecarboxaldehyde in the presence of a base. Another method involves the reaction of 4-(2-chloroethyl)-1-ethylpiperidine with 3-ethyl-4-pyridinecarboxaldehyde in the presence of a catalyst. Both of these methods have been shown to produce this compound with high yields and purity.
Scientific Research Applications
[4-(2-Ethoxyethyl)piperidin-1-yl]-(3-ethylpyridin-4-yl)methanone has been shown to have a range of potential applications in medical research. One area of interest is its potential as a treatment for Alzheimer's disease. Studies have shown that this compound can inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease. This compound has also been shown to have potential as a treatment for Parkinson's disease, as it can inhibit the activity of monoamine oxidase B, which is believed to contribute to the development of Parkinson's disease.
properties
IUPAC Name |
[4-(2-ethoxyethyl)piperidin-1-yl]-(3-ethylpyridin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-3-15-13-18-9-5-16(15)17(20)19-10-6-14(7-11-19)8-12-21-4-2/h5,9,13-14H,3-4,6-8,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIRZKMJXMDQLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CN=C1)C(=O)N2CCC(CC2)CCOCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-ethoxyspiro[3.4]octan-1-yl)-2-(methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B7641394.png)
![5-[(2-Methyl-3-pyrazol-1-ylpropyl)amino]pyridine-2-carbonitrile](/img/structure/B7641399.png)
![N-(3,4-dihydro-2H-chromen-4-ylmethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxamide](/img/structure/B7641412.png)

![6-[4-(2-Hydroxypropanoyl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B7641423.png)

![3-ethyl-N-[2-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl]pyridine-4-carboxamide](/img/structure/B7641440.png)
![2-phenyl-4-[(E)-2-pyrimidin-4-ylethenyl]-1,3-oxazole](/img/structure/B7641444.png)
![2-[[(6-Cyanopyridin-3-yl)amino]methyl]-3-(4-fluorophenyl)propanamide](/img/structure/B7641445.png)

![[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-3-yl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B7641471.png)

![3-[(1-Cyclopentylpyrazole-3-carbonyl)amino]-3-(2-methylphenyl)propanoic acid](/img/structure/B7641487.png)
